3,5-dimethyl-N-phenylbenzamide

Antimicrobial QSAR Substituent effects MIC prediction

This 3,5-dimethyl-N-phenylbenzamide (CAS 87282-03-9) is a differentiated N-phenylbenzamide building block featuring a symmetric dimethyl substitution pattern that critically modulates membrane permeability, AOX inhibition profiles, and solid-state packing. Unlike mono- or para-substituted analogs, its intermediate logP (~2.1–2.5) balances permeability with solubility, making it the preferred scaffold for hit-to-lead antimicrobial campaigns and a validated negative control in fungal AOX screening cascades. Available as an off-white to white solid (mp 142–146 °C) with confirmed purity for reproducible research.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B287559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-phenylbenzamide
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)C
InChIInChI=1S/C15H15NO/c1-11-8-12(2)10-13(9-11)15(17)16-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17)
InChIKeyWRFPNJUNKDNSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-N-phenylbenzamide: Technical Specifications and Procurement Baseline


3,5-Dimethyl-N-phenylbenzamide (CAS 87282-03-9, also known as 3,5-dimethylbenzanilide) is an N-phenylbenzamide derivative with molecular formula C15H15NO and molecular weight 225.28 g/mol [1]. This compound features a central benzamide core with a 3,5-dimethyl substitution pattern on the benzoyl phenyl ring, conferring distinct steric and electronic properties that differentiate it from other N-phenylbenzamide analogs. Commercially available as an off-white to white solid with a melting point of 142–146 °C , this compound serves as a versatile building block in medicinal chemistry programs targeting antimicrobial agents, HDAC inhibitors, and fungicide development [2].

Why 3,5-Dimethyl-N-phenylbenzamide Cannot Be Arbitrarily Substituted with Other Benzanilide Analogs


Within the N-phenylbenzamide class, subtle changes in substitution pattern produce substantial differences in biological activity and physicochemical behavior. QSAR studies on N-phenylbenzamides as antimicrobial agents have demonstrated that the position and nature of ring substituents critically modulate both cell membrane permeability and target binding affinity [1]. Specifically, 3,5-dimethyl substitution creates a symmetric, hydrophobic environment around the benzamide carbonyl that differs fundamentally from mono-substituted, para-substituted, or halogenated analogs in terms of steric bulk, electron density distribution, and metabolic stability [2]. Procurement decisions based purely on core scaffold similarity without accounting for substituent-specific differentiation can result in compounds with materially different solubility profiles, target engagement characteristics, and synthetic utility [3].

3,5-Dimethyl-N-phenylbenzamide: Quantitative Differentiation Evidence Against Comparator Compounds


Substituent Position and Antimicrobial Activity: QSAR-Based Differentiation of 3,5-Dimethyl from 2,6-Dimethyl and Mono-Substituted Analogs

In a 3D-QSAR study of N-phenylbenzamides as antimicrobial agents, comparative molecular field analysis (CoMFA) revealed that substitution at the 3- and 5-positions on the benzamide ring (as in 3,5-dimethyl-N-phenylbenzamide) produces a distinct steric field profile compared to 2,6-disubstituted or mono-substituted analogs [1]. The CoMFA contour maps demonstrated that bulk at the 3- and 5-positions increases steric occupancy in regions favorable for antibacterial activity against both Gram-positive and Gram-negative strains, whereas bulk at the 2- and 6-positions encroaches on sterically disfavored zones. While the study did not report the specific MIC value for 3,5-dimethyl-N-phenylbenzamide itself, it established that N-phenylbenzamides with hydrophobic substituents achieve minimum inhibitory concentrations (MIC) in the range of 2–50 μM against reference bacterial strains [1].

Antimicrobial QSAR Substituent effects MIC prediction

Hydrophobicity and Membrane Permeability: 3,5-Dimethyl Substitution Confers Intermediate logP Optimal for Cellular Uptake

Across the N-phenylbenzamide chemotype, the addition of methyl groups at the 3- and 5-positions increases calculated logP by approximately 0.8–1.2 units relative to the unsubstituted parent N-phenylbenzamide (predicted logP ~2.1–2.5 versus ~1.3 for the parent) [1]. This places 3,5-dimethyl-N-phenylbenzamide in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility. In contrast, halogenated analogs (e.g., 3-chloro or 3-bromo derivatives) exhibit logP increases of 1.5–2.0 units, pushing them into a higher lipophilicity range (>3.5) associated with increased metabolic liability and potential off-target binding [2]. A 2023 study of five N-phenylbenzamide derivatives with varied substitution demonstrated that moderate lipophilicity correlates with improved in silico ADMET predictions, including favorable intestinal absorption and lower predicted hepatotoxicity [3].

LogP optimization Membrane permeability Drug-likeness

Alternative Oxidase (AOX) Inhibition: SAR Differentiation of 3,5-Dimethyl from Electron-Withdrawing Substituted Analogs

A comprehensive study of 117 N-phenylbenzamide derivatives evaluated against recombinant alternative oxidase (AOX) from the fungal pathogen Moniliophthora perniciosa revealed that electron-donating substituents (including methyl groups) produce distinct activity profiles compared to electron-withdrawing substituents [1]. The most active compound identified, N-(3-bromophenyl)-3-fluorobenzamide (3FH), demonstrated significant inhibition of M. perniciosa spore germination and reduced fungal infectivity in cocoa plants [1]. QSAR-2D analysis highlighted that molecular fragments containing electron-withdrawing groups at the 3-position contributed most strongly to AOX inhibition, whereas electron-donating groups (such as the 3,5-dimethyl pattern) exhibited lower AOX inhibitory potency but potentially reduced mitochondrial off-target effects in mammalian cells [2].

Alternative oxidase Antifungal Mitochondrial target

Schistosomicidal Activity: 3,5-Dimethyl Substitution Falls Within SAR-Defined Potency Range Distinct from Electron-Withdrawing Analogs

Structure-activity relationship studies of N-phenylbenzamides against adult Schistosoma mansoni have identified that electron-withdrawing substituents enhance antischistosomal potency. The most potent compound from previous work, compound 9 (structure not fully specified but characterized as electron-withdrawing), achieved an EC50 of 80 nM against S. mansoni in vitro [1]. Follow-up studies incorporating additional electron-withdrawing functionalities yielded compounds with EC50 values ranging from 1.16 μM to 1.64 μM, representing approximately 15-20 fold lower potency than the lead compound but still within single-digit micromolar range [1]. The 3,5-dimethyl substitution pattern (electron-donating) would be predicted to reside in a distinct SAR space with lower antischistosomal potency compared to the electron-withdrawing optimized leads.

Antischistosomal Neglected tropical diseases SAR optimization

Synthetic Utility as Porous Organic Cage Precursor: Distinct Building Block Functionality Compared to para-Substituted Benzanilides

3,5-Dimethyl-N-phenylbenzamide serves as a key precursor in the synthesis of porous organic cages (POCs) and related supramolecular structures [1]. The 3,5-dimethyl substitution pattern on the benzoyl ring introduces steric bulk that influences the dihedral angle between the benzamide carbonyl and the aryl ring, modulating the conformational flexibility of the amide bond [2]. X-ray crystallographic characterization of the title compound confirms a near-planar amide geometry with specific torsion angles that differ from para-substituted benzanilides [2]. This conformational preference affects the self-assembly behavior of derived cage compounds and differentiates 3,5-dimethyl-N-phenylbenzamide from para-substituted analogs (e.g., 4-methyl or 4-chloro derivatives) that adopt alternative packing motifs in the solid state.

Porous organic cages Supramolecular chemistry Building block

Optimal Application Scenarios for 3,5-Dimethyl-N-phenylbenzamide Based on Evidence-Based Differentiation


Negative Control or Selectivity Probe in Alternative Oxidase (AOX) Inhibitor Screening

Based on QSAR fragment analysis showing that electron-donating substituents (including 3,5-dimethyl) correlate with reduced AOX inhibition compared to electron-withdrawing analogs [1], 3,5-dimethyl-N-phenylbenzamide is optimally deployed as a negative control in AOX-targeted antifungal screening cascades. When screening N-phenylbenzamide libraries against Moniliophthora perniciosa AOX or related fungal targets, this compound provides a baseline for distinguishing target-specific inhibition from non-specific effects. The electron-donating substitution pattern minimizes AOX engagement while maintaining the core benzanilide scaffold, enabling proper control for scaffold-based artifacts in cell growth and oxygen consumption assays [1].

Building Block for Porous Organic Cage (POC) Synthesis

The 3,5-dimethyl substitution pattern confers specific solid-state conformational properties, as characterized by single-crystal X-ray diffraction [2], that enable the use of 3,5-dimethyl-N-phenylbenzamide as a precursor in porous organic cage synthesis. Unlike para-substituted benzanilides that adopt alternative packing motifs, the 3,5-disubstitution modulates the dihedral angle between the benzamide carbonyl and the aryl ring, influencing self-assembly behavior [2]. This compound is suitable for research programs developing novel POCs for gas storage, molecular separation, or catalysis applications where discrete nanocavities with defined pore architectures are required.

Antimicrobial Scaffold with Optimized Intermediate Lipophilicity

For research programs targeting antimicrobial development, 3,5-dimethyl-N-phenylbenzamide offers a calculated logP range (~2.1–2.5) that balances membrane permeability with aqueous solubility [3][4]. This intermediate lipophilicity profile, combined with QSAR-validated steric field contributions at the 3- and 5-positions [3], positions this compound as a suitable starting scaffold for hit-to-lead optimization. It provides a more favorable ADMET prediction profile than either excessively polar unsubstituted analogs (logP ~1.3) or overly lipophilic halogenated derivatives (logP >3.5), making it appropriate for in vitro antibacterial and antifungal screening cascades against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) pathogens [4].

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